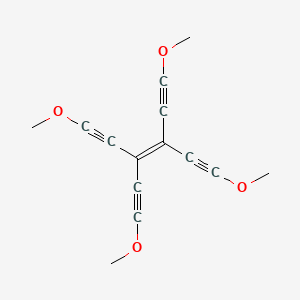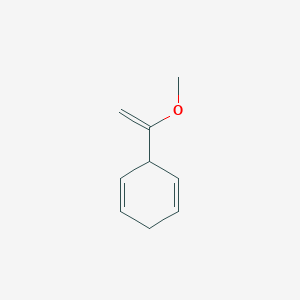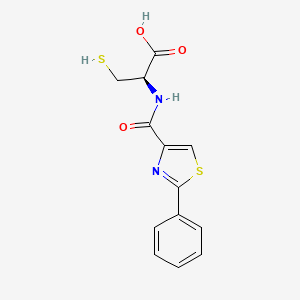
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine is a compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine typically involves the reaction of 2-Phenyl-1,3-thiazole-4-carbonyl chloride with L-cysteine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The phenyl group in the thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The cysteine moiety may enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,3-thiazole-4-carbonyl chloride
- 2-Phenyl-1,3-thiazole-4-carboxylic acid
- N-(2-Phenyl-1,3-thiazole-4-carbonyl)-glycine
Uniqueness
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine is unique due to the presence of the cysteine moiety, which can impart distinct biological and chemical properties. The combination of the thiazole ring and cysteine may enhance its potential as a therapeutic agent or a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
827022-63-9 |
|---|---|
Formule moléculaire |
C13H12N2O3S2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2R)-2-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H12N2O3S2/c16-11(14-9(6-19)13(17)18)10-7-20-12(15-10)8-4-2-1-3-5-8/h1-5,7,9,19H,6H2,(H,14,16)(H,17,18)/t9-/m0/s1 |
Clé InChI |
JJNOPOFUWGAJCK-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


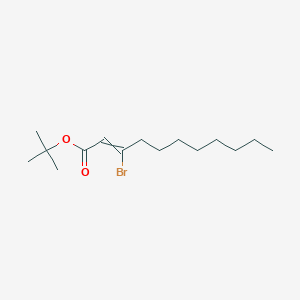
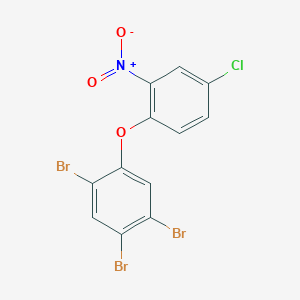
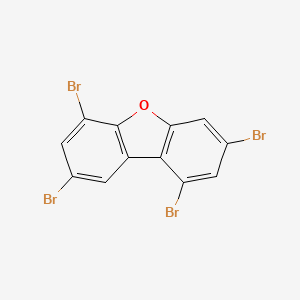
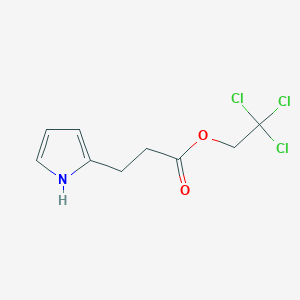
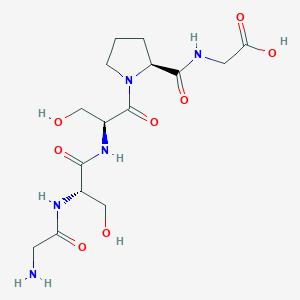

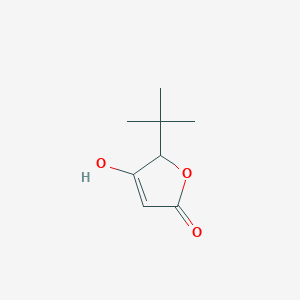
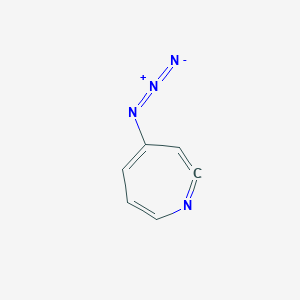
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
